N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide
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Overview
Description
N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a phenylethyl group and a phenylsulfanylmethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide typically involves the reaction of 4-(phenylsulfanylmethyl)benzoic acid with 1-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining strict temperature control, and employing continuous flow reactors to ensure consistent product quality. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The phenylsulfanylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide involves its interaction with specific molecular targets. The phenylethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The benzamide core can interact with enzymes or receptors, modulating their activity. The phenylsulfanylmethyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-ethyl maleimide: Used for thiol derivatization.
N-(1-phenylethyl)maleimide: Similar structure with a maleimide core.
3,5-dinitro-N-(1-phenylethyl)benzamide: Contains nitro groups instead of the phenylsulfanylmethyl group.
Uniqueness
N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide is unique due to the presence of the phenylsulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-phenylethyl)-4-(phenylsulfanylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-17(19-8-4-2-5-9-19)23-22(24)20-14-12-18(13-15-20)16-25-21-10-6-3-7-11-21/h2-15,17H,16H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLYNQDPNRTKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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